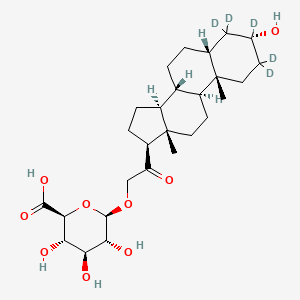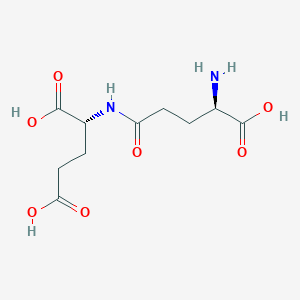
D-gamma-glutamyl-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: D-gamma-glutamyl-D-glutamic acid can be synthesized through chemical synthesis. One common method involves the condensation reaction of L-glutamic acid with D-glutamic acid, followed by reduction to obtain this compound .
Industrial Production Methods: Microbial fermentation is a cost-effective method for producing poly-gamma-glutamic acid, which includes this compound. This method utilizes bacteria such as Bacillus subtilis to biosynthesize the compound from renewable biomass . Genetic engineering and optimization of growth medium, process control, and downstream processing are employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: D-gamma-glutamyl-D-glutamic acid undergoes various chemical reactions, including hydrolysis and transpeptidation. As a member of the gamma-glutamyl transpeptidase family, it can cleave and transfer gamma-glutamyl groups to acceptor molecules or water .
Common Reagents and Conditions: The hydrolysis reaction typically involves water as the acceptor molecule, while transpeptidation reactions may involve amino acids or short peptides as acceptors .
Major Products: The major products formed from these reactions include gamma-glutamyl amino acids and peptides .
Scientific Research Applications
Chemistry: D-gamma-glutamyl-D-glutamic acid is used in the study of peptide synthesis and polymer chemistry due to its unique structure and properties .
Biology: In biological research, this compound is utilized to investigate the role of gamma-glutamyl transpeptidases in glutathione metabolism and antioxidant defense .
Industry: The compound is employed in the production of biodegradable polymers and as a component in various industrial processes .
Mechanism of Action
D-gamma-glutamyl-D-glutamic acid exerts its effects through the activity of gamma-glutamyl transpeptidase, which cleaves the gamma-glutamyl bond and transfers the gamma-glutamyl group to other molecules . This enzyme plays a critical role in maintaining cellular redox homeostasis and is involved in various physiological processes, including antioxidant defense and detoxification .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H16N2O7 |
|---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 |
InChI Key |
OWQDWQKWSLFFFR-PHDIDXHHSA-N |
Isomeric SMILES |
C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


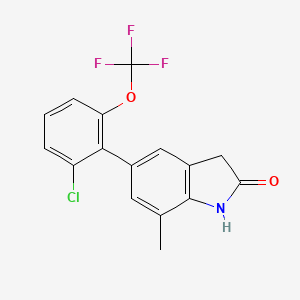
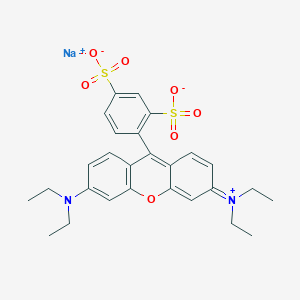
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
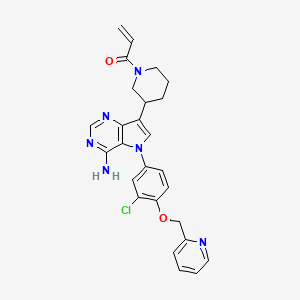
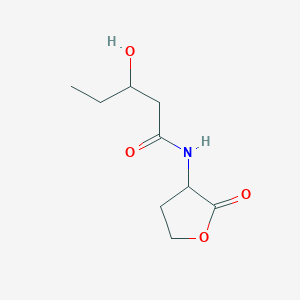
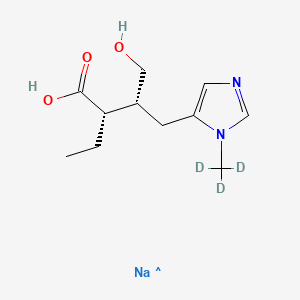


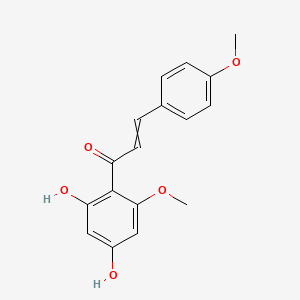
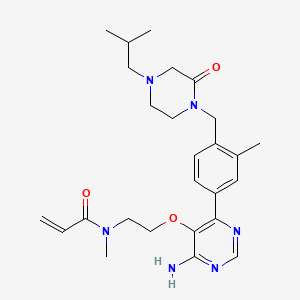


![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
